3,4,3'-Tri-O-methylflavellagic acid
Overview
Description
3,3’,4-Tri-O-methylflavellagic acid is a methylated analogue of ellagic acid. It is a naturally occurring compound that has been isolated from the rhizomes of Euphorbia acaulis. This compound has garnered interest due to its potential biological activities, including anti-diabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4-tri-O-methylflavellagic acid typically involves the methylation of ellagic acid. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for 3,3’,4-tri-O-methylflavellagic acid are not well-documented in the literature. the general approach would involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3’,4-Tri-O-methylflavellagic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
3,3’,4-Tri-O-methylflavellagic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have shown its potential anti-diabetic properties in mice models treated with alloxan.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3’,4-tri-O-methylflavellagic acid involves its interaction with various molecular targets and pathways. For instance, its anti-diabetic effect is believed to be due to its ability to enhance insulin sensitivity and reduce blood glucose levels. The compound may also exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ellagic Acid: The parent compound from which 3,3’,4-tri-O-methylflavellagic acid is derived.
3,3’,4-Tri-O-methylellagic Acid: Another methylated analogue with similar properties.
Uniqueness
3,3’,4-Tri-O-methylflavellagic acid is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its enhanced stability and bioavailability compared to ellagic acid make it a promising candidate for various applications .
Properties
IUPAC Name |
5,13-dihydroxy-6,7,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaene-3,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O9/c1-22-11-6(18)4-5-7-8-9(17(21)26-12(7)11)10(19)14(23-2)15(24-3)13(8)25-16(5)20/h4,18-19H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLICLJSLKJVPKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=C3C(=C(C(=C4O)OC)OC)OC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292782 | |
Record name | 3,3′,4-Tri-O-methylflavellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13756-49-5 | |
Record name | 3,3′,4-Tri-O-methylflavellagic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13756-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′,4-Tri-O-methylflavellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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